2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a triazole ring
Mechanism of Action
Benzofuran derivatives
Benzofuran is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Triazole derivatives
Triazoles are a class of compounds that have been used in the synthesis of a wide variety of pharmaceuticals . They are known for their versatile biological activities, including antibacterial, antifungal, and antitumor effects .
Pyrrolidine derivatives
Pyrrolidine is a basic structural unit in many natural products and drugs. It is known for its versatile biological activities, including CNS stimulant, analgesic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with a suitable pyrrolidine derivative under basic conditions . The resulting intermediate is then subjected to a cyclization reaction with an azide compound to form the triazole ring . The reaction conditions often include the use of solvents such as acetone or dimethylformamide (DMF) and catalysts like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- Indole derivatives
- Coumarin-triazole derivatives
Uniqueness
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of a benzofuran ring, a pyrrolidine ring, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the triazole ring, in particular, enhances its potential as a bioactive molecule with diverse applications.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-8-5-12(10-19)20-17-6-7-18-20/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMURWINMRCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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